molecular formula C20H15BrN2O5S B6044943 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide

4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide

Cat. No.: B6044943
M. Wt: 475.3 g/mol
InChI Key: FJNZZCJLQASAFV-UHFFFAOYSA-N
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Description

4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromobenzoyl group, a methyl group, a nitrophenyl group, and a benzenesulfonamide group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride under reflux conditions.

    Acylation Reaction: The 4-bromobenzoyl chloride is then reacted with 2-methylbenzenesulfonamide in the presence of a base such as pyridine to form the intermediate product.

    Nitration: The intermediate product is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-bromo-N-((4-bromobenzoyl)amino)(3-nitrophenyl)methyl)benzamide

Uniqueness

4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O5S/c1-13-11-15(20(24)14-5-8-16(21)9-6-14)7-10-19(13)29(27,28)22-17-3-2-4-18(12-17)23(25)26/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNZZCJLQASAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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